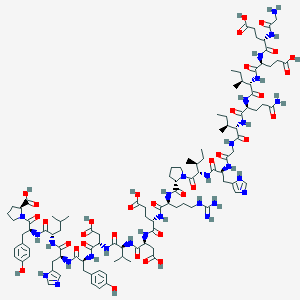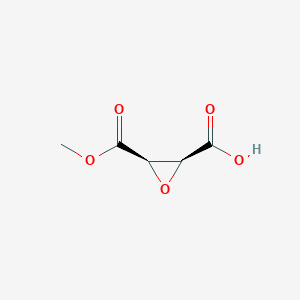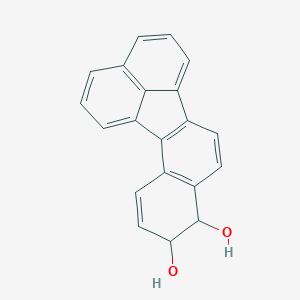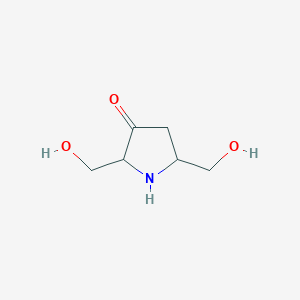![molecular formula C8H11NO3 B012873 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI) CAS No. 107690-56-2](/img/structure/B12873.png)
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI) is a cyclic lactam compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) has been found to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antiviral activity against the hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) in lab experiments is its ability to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI). One of the areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthetic methods for the preparation of this compound may lead to the discovery of more potent analogs with improved biological activities.
Métodos De Síntesis
The synthesis of 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) involves the reaction of 5-methyl-2-pyrrolidone with acetic anhydride and sodium acetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been reported to yield the compound in good to excellent yields and is considered to be a reliable method for synthesizing 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI).
Aplicaciones Científicas De Investigación
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antiviral activity against the hepatitis B virus.
Propiedades
Número CAS |
107690-56-2 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(3aR,6aR)-4-acetyl-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-2-7-6(9)4-8(11)12-7/h6-7H,2-4H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
DPINUKLLDPDYJH-RNFRBKRXSA-N |
SMILES isomérico |
CC(=O)N1CC[C@@H]2[C@H]1CC(=O)O2 |
SMILES |
CC(=O)N1CCC2C1CC(=O)O2 |
SMILES canónico |
CC(=O)N1CCC2C1CC(=O)O2 |
Sinónimos |
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



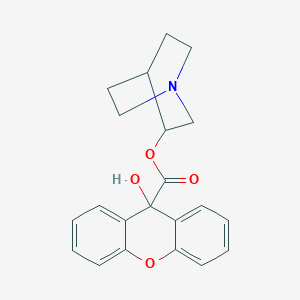


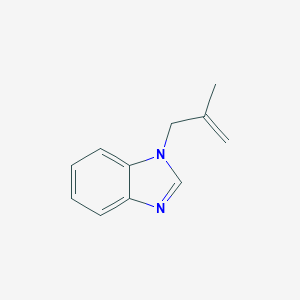

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
